(9Z,12Z)-9,12-Octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid, also known as linoleic acid-13C18, is a stable isotope-labeled form of linoleic acid. Linoleic acid is an essential omega-6 fatty acid, meaning that it is necessary for human health but cannot be produced by the body. [] (9Z,12Z)-9,12-Octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid is used in scientific research as a tracer to study the metabolism and biological functions of linoleic acid. []
Linoleic acid is predominantly found in various plant oils such as safflower oil and corn oil. It is categorized under omega-6 fatty acids due to its structure and the position of its double bonds. The compound plays a crucial role in cellular functions and metabolic processes.
Linoleic acid can be synthesized through several methods:
The molecular structure of (9Z,12Z)-(1,2,...-13C18)octadeca-9,12-dienoic acid features:
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,...
The isotopic labeling affects its mass spectrometry profile but does not alter its fundamental chemical properties.
Linoleic acid participates in various chemical reactions:
Reactions often require specific conditions such as temperature control and pH adjustments to optimize yields.
Linoleic acid's mechanism of action primarily revolves around its role as a precursor in lipid metabolism:
These properties influence its behavior in biological systems and industrial applications.
Linoleic acid has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2